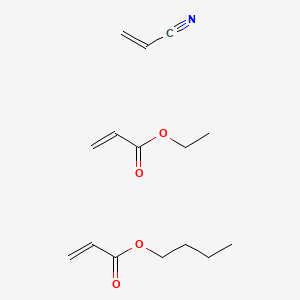

Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl prop-2-enoate: , ethyl prop-2-enoate , and prop-2-enenitrile are organic compounds with significant industrial and scientific applications. Butyl prop-2-enoate and ethyl prop-2-enoate are esters of acrylic acid, while prop-2-enenitrile is a nitrile derivative. These compounds are known for their reactivity and versatility in various chemical processes.

Preparation Methods

Butyl prop-2-enoate

Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The crude ester obtained from the reaction undergoes derecombination, extraction, and rectification to yield the finished product .

Chemical Reactions Analysis

Butyl prop-2-enoate

Butyl prop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form poly(butyl acrylate), which is used in paints, adhesives, and coatings.

Copolymerization: It readily copolymerizes with ethylene, styrene, and vinyl acetate to form various copolymers.

Ethyl prop-2-enoate

Ethyl prop-2-enoate also undergoes several reactions:

Scientific Research Applications

Butyl prop-2-enoate

Butyl prop-2-enoate is widely used in the production of polymers, which are utilized in paints, sealants, coatings, adhesives, textiles, and plastics . It is also used in the manufacture of inks, resins, caulks, adhesives, sealants, fibers, leather, and packaging materials .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is primarily used in the production of polymers for paints, textiles, and non-woven fibers . It is also a reagent in the synthesis of various pharmaceutical intermediates .

Mechanism of Action

Butyl prop-2-enoate

In rodent models, butyl prop-2-enoate is metabolized by carboxylesterase or reactions with glutathione. This detoxification process produces acrylic acid, butanol, and mercapturic acid waste, which are excreted .

Ethyl prop-2-enoate

Ethyl prop-2-enoate acts as a reactant for homologous alkyl acrylates through transesterification with higher alcohols. This reaction is catalyzed by acidic or basic conditions .

Comparison with Similar Compounds

Butyl prop-2-enoate

Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its higher molecular weight and longer alkyl chain, which imparts different physical properties such as lower volatility and higher boiling point .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is similar to butyl prop-2-enoate and methyl prop-2-enoate. Its uniqueness lies in its balance of reactivity and physical properties, making it suitable for a wide range of applications in polymer production .

Conclusion

Butyl prop-2-enoate, ethyl prop-2-enoate, and prop-2-enenitrile are versatile compounds with significant industrial and scientific applications. Their unique chemical properties and reactivity make them valuable in various fields, including polymer production, pharmaceuticals, and coatings.

Properties

CAS No. |

29437-34-1 |

|---|---|

Molecular Formula |

C15H23NO4 |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C5H8O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2 |

InChI Key |

BKRQZYNCQDTKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N |

physical_description |

Liquid |

Related CAS |

29437-34-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.